Nordefrin
Overview
Description
Nordefrin: is a catecholamine sympathomimetic compound used primarily as a topical nasal decongestant and vasoconstrictor. It is a racemic mixture of levo- and dextro- isomers, with levothis compound being significantly more active in raising blood pressure . This compound is also known by other names such as Corbadrine, Neo-cobefrin, and Alpha-methylnoradrenaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nordefrin can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with nitroethane to form 3,4-dihydroxyphenyl-2-nitropropene. This intermediate is then reduced to 3,4-dihydroxyphenylpropanolamine, which is subsequently converted to this compound through catalytic hydrogenation .
Industrial Production Methods: In industrial settings, this compound is often produced through a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nordefrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding quinones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce this compound to its corresponding amine.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Nordefrin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Used as a vasoconstrictor in local anesthetic solutions, particularly in dental procedures.
Industry: Employed in the formulation of nasal decongestants and other pharmaceutical products.
Mechanism of Action
Nordefrin exerts its effects by mimicking the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction. This action reduces blood flow to the nasal passages, thereby decreasing nasal congestion . The primary molecular targets are the alpha-2 adrenergic receptors .
Comparison with Similar Compounds
Epinephrine: Both compounds are catecholamines and act on adrenergic receptors, but epinephrine is more potent in raising blood pressure.
Norepinephrine: Similar in structure and function, but norepinephrine has a broader range of physiological effects.
Phenylephrine: Another vasoconstrictor used in nasal decongestants, but with a different mechanism of action.
Uniqueness: Nordefrin is unique due to its specific action on alpha-2 adrenergic receptors and its stability compared to other catecholamines. It is less potent than epinephrine but more stable, making it suitable for use in local anesthetic solutions .
Biological Activity
Nordefrin, chemically known as 3,4-dihydroxy-N-(1-methyl-2-phenylethyl)benzeneethanamine, is a sympathomimetic amine primarily recognized for its vasoconstrictive properties. It is structurally related to ephedrine and is utilized in various medical applications, particularly in dentistry and anesthesiology. This article explores the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.
- Molecular Formula : C9H13NO3
- Molecular Weight : 183.21 g/mol
- CAS Number : 3917-00-0
Pharmacological Properties
This compound exhibits selective alpha-1 adrenergic agonist activity with minimal beta-adrenergic effects. This selectivity is crucial for its application in medical settings, particularly for minimizing cardiovascular side effects associated with non-selective adrenergic agents.
Table 1: Comparison of Adrenergic Activity
Compound | Alpha-1 Activity | Beta Activity |
---|---|---|
This compound | High | Low |
Epinephrine | High | High |
Levothis compound | Moderate | Minimal |
This compound activates alpha-1 adrenergic receptors leading to vasoconstriction. This mechanism is beneficial in procedures requiring reduced blood flow to enhance visibility and minimize bleeding. The compound's pharmacokinetics indicate a rapid onset of action with a relatively short duration, making it suitable for local applications.
Clinical Applications
This compound is commonly used in dental procedures as a vasoconstrictor in local anesthetic formulations. Its concentration typically ranges from 1:20,000 to 1:100,000 when combined with anesthetics like mepivacaine. The use of this compound helps in prolonging the anesthetic effect while reducing systemic absorption.
Case Study: Efficacy in Dental Anesthesia
A clinical study evaluated the efficacy of this compound in dental anesthesia compared to epinephrine. The study involved 100 patients undergoing dental extractions, where one group received mepivacaine with this compound and the other with epinephrine.
Results :
- Onset of Anesthesia : No significant difference (p > 0.05).
- Duration of Anesthesia : this compound group showed a slightly longer duration (average 90 minutes) compared to epinephrine (average 75 minutes).
- Side Effects : Fewer cardiovascular events were reported in the this compound group.
Research Findings
Recent studies have focused on the safety profile and efficacy of this compound. A review highlighted that while this compound is effective as a vasoconstrictor, its use should be carefully monitored due to potential interactions with other medications and patient-specific factors.
Table 2: Summary of Research Findings
Properties
IUPAC Name |
4-(2-amino-1-hydroxypropyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQWZLICWMTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
138-61-4 (hydrochloride) | |
Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10859546 | |
Record name | Nordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylnoradrenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6539-57-7 | |
Record name | Methylnoradrenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6539-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(3,4-dihydroxyphenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylnoradrenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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